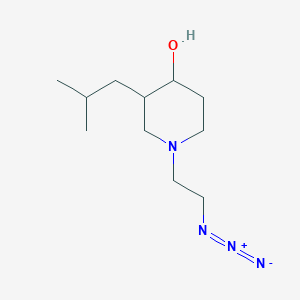

1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol

Overview

Description

The compound “1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol” is a derivative of piperidine, which is a common structure in many pharmaceuticals and other bioactive compounds . The azidoethyl group could potentially be used in click chemistry reactions, which are widely used in drug discovery and bioconjugation .

Synthesis Analysis

While specific synthesis methods for this compound are not available, azido compounds are often synthesized through nucleophilic substitution reactions where an alkyl halide is reacted with sodium azide .Molecular Structure Analysis

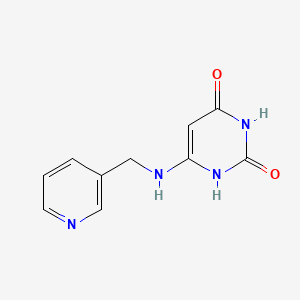

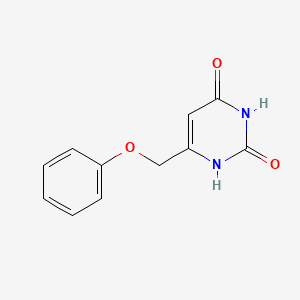

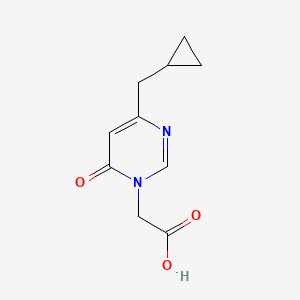

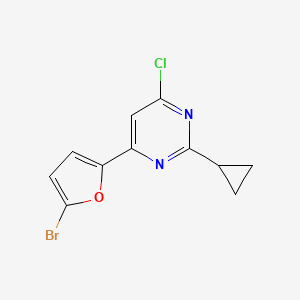

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has an azido group (-N3), an isobutyl group, and a hydroxyl group (-OH) attached to the piperidine ring .Chemical Reactions Analysis

Azides are known to participate in a variety of chemical reactions. One of the most common is the Staudinger reaction, where the azide reacts with a phosphine to yield an iminophosphorane . Another common reaction is the “click reaction” or Huisgen 1,3-dipolar cycloaddition, where the azide reacts with an alkyne to form a 1,2,3-triazole .Scientific Research Applications

Synthetic Approaches and Applications

Azides and porphyrinoids (such as porphyrin and corrole macrocycles) can give rise to new derivatives with significant biological properties and as new materials’ components . The reaction of the alkynylated Zn(II) porphyrins bearing conjugated spacers with the azide moiety 1 was achieved under microwave irradiation .

Synthesis of Various Heterocycles

Organic azides have synthesized various heterocycles of the five-member ring with one heteroatom, such as pyrroles. They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Bioconjugation

Click Chemistry

Drug Discovery

Synthesis in Medicinal Chemistry

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Azido compounds are often used in bioconjugation reactions, such as “click chemistry”, where they can react with alkynes to form stable triazole rings . Therefore, the primary targets of “1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol” could be alkyne-functionalized molecules in a biological system.

Mode of Action

The azido group in “1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol” could potentially react with alkynes present in the system to form a stable triazole ring . This reaction is highly specific and occurs under mild conditions, which makes it suitable for use in biological systems.

Pharmacokinetics

The azido group is generally stable and resistant to metabolic degradation, which could potentially enhance the bioavailability of the compound .

Action Environment

The action, efficacy, and stability of “1-(2-Azidoethyl)-3-isobutylpiperidin-4-ol” could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other reactive species. The azido group is generally stable under a wide range of conditions, which could enhance the stability of the compound .

properties

IUPAC Name |

1-(2-azidoethyl)-3-(2-methylpropyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O/c1-9(2)7-10-8-15(5-3-11(10)16)6-4-13-14-12/h9-11,16H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJNOAXNYYEBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCC1O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.